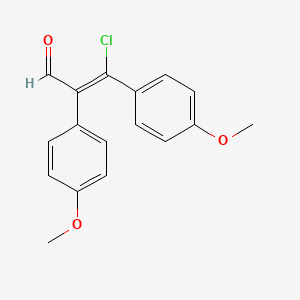

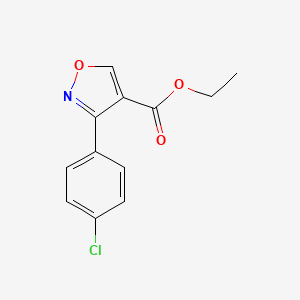

1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" is a derivative of nitrobenzoic acid, which is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the nitro group and the piperidine moiety suggests that this compound could be of interest in the development of new drugs with potential antibacterial activity, as indicated by the related research on similar compounds .

Synthesis Analysis

The synthesis of related compounds, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[(4-p-nitrobenzoyl)1-piperazinyl] quinoline-3-carboxylic acid and its analogues, has been reported. These syntheses involve multiple steps, including the formation of the piperazine ring and the introduction of the nitrobenzoyl group. The structures of these compounds were confirmed using IR, 1HNMR, and elemental analysis . Although the exact synthesis of "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of compounds closely related to "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" has been studied. For instance, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals have been determined, showcasing the importance of hydrogen bonding in the formation of supramolecular structures . These findings can provide insights into the potential molecular interactions and crystal packing of "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid".

Chemical Reactions Analysis

The chemical reactivity of nitrobenzoic acid derivatives is well-documented. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of various heterocyclic scaffolds, demonstrating the versatility of nitrobenzoic acid derivatives in forming nitrogenous heterocycles . This suggests that "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" could also be used in similar chemical reactions to generate a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" are not directly reported, the properties of structurally related compounds can provide some context. The presence of the nitro group and the carboxylic acid moiety in these compounds is known to influence their acidity, solubility, and reactivity. The crystallization data of related compounds also provide valuable information about their solid-state properties, which can be crucial for the formulation and stability of pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

1. N-(2,2-Diphenylethyl)-4-nitrobenzamide

- Application Summary : This compound was synthesized as a bio-functional hybrid molecule. It was created by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride .

- Methods of Application : The synthesis was achieved through an eco-friendly mechanosynthesis process .

- Results or Outcomes : The resulting compound was characterized through the analysis of 1H-, 13C-NMR, UV, and detailed mass spectral analysis .

2. 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

- Application Summary : These derivatives were designed by a nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides . They were tested for their cytotoxicity on cancer cell lines.

- Methods of Application : The compounds were synthesized by a nucleophilic substitution reaction .

- Results or Outcomes : All compounds showed significant cell growth inhibitory activity on the selected cancer cell lines .

3. Acylation of Amines and Phenols

- Application Summary : This study developed a mild, efficient, and environmentally friendly method for the synthesis of amides and esters in the presence of hydrotalcite in water at room temperature .

- Methods of Application : The method involves the acylation of amines and phenols using 4-Nitrobenzoyl chloride in the presence of hydrotalcite .

- Results or Outcomes : Different types of amines and phenols were used and in all cases, the products were obtained in moderate to high yields after an easy work-up .

4. Nitro Compounds

- Application Summary : Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

- Methods of Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

- Results or Outcomes : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

5. 1-Acyl-3-Substituted Thioureas

- Application Summary : This study focuses on the chemistry, structure, and various applications of 1-acyl-3-substituted thioureas . These compounds have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .

- Methods of Application : The compounds were prepared by using 4-methylbenzoyl chloride and 4-nitrobenzoyl chloride with ammonium thiocyanate in dry acetone .

- Results or Outcomes : The molecular structure of the compounds was evaluated and found to be like the gas-phase structures .

6. N-(2,2-Diphenylethyl)-4-nitrobenzamide

- Application Summary : This compound was synthesized as a bio-functional hybrid molecule. It was created by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride .

- Methods of Application : The synthesis was achieved through an eco-friendly mechanosynthesis process .

- Results or Outcomes : The resulting compound was characterized through the analysis of 1H-, 13C-NMR, UV, and detailed mass spectral analysis .

Safety And Hazards

Zukünftige Richtungen

There is ongoing research into the synthesis and applications of nitro compounds. For example, a recent study reported the formation of novel cocrystals of rearranged 4-aminophenazone and 4-nitro-N-(4-nitrobenzoyl)benzamide in 1:1 stoichiometry under employed conditions for thiourea synthesis . Another study highlighted the importance of connecting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride for their joint application in organic synthesis and pharmaceutical development .

Eigenschaften

IUPAC Name |

1-(4-nitrobenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-12(9-1-3-11(4-2-9)15(19)20)14-7-5-10(6-8-14)13(17)18/h1-4,10H,5-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTSLMZECVJNRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353238 |

Source

|

| Record name | 1-(4-nitrobenzoyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid | |

CAS RN |

303994-58-3 |

Source

|

| Record name | 1-(4-nitrobenzoyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)

![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)

![5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300764.png)

![[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300766.png)

![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)